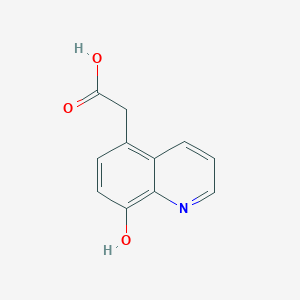

2-(8-Hydroxyquinolin-5-yl)acetic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

57434-92-1 |

|---|---|

Molekularformel |

C11H9NO3 |

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

2-(8-hydroxyquinolin-5-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-9-4-3-7(6-10(14)15)8-2-1-5-12-11(8)9/h1-5,13H,6H2,(H,14,15) |

InChI-Schlüssel |

CJSVAYGVUXBHLS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CC(=O)O |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications

Direct Synthesis Strategies for 2-(8-Hydroxyquinolin-5-yl)acetic acid

The synthesis of this compound is typically achieved through multi-step pathways that functionalize the pre-formed 8-hydroxyquinoline (B1678124) (8-HQ) core, rather than a single, direct alkylation. These routes leverage well-established reactions to introduce a two-carbon acid side chain at the C5 position of the quinoline (B57606) ring.

The hydroxyl group at the C8 position of 8-hydroxyquinoline activates the benzene (B151609) ring towards electrophilic substitution, primarily directing incoming groups to the C5 and C7 positions. moreheadstate.edu Several synthetic strategies exploit this reactivity to build the acetic acid moiety.

One plausible route begins with the Friedel-Crafts acetylation of 8-hydroxyquinoline. Using acetyl chloride and a Lewis acid like aluminum chloride in a suitable solvent such as nitrobenzene, 5-acetyl-8-hydroxyquinoline can be synthesized in good yields. researchgate.net The resulting acetyl group serves as a precursor to the acetic acid side chain and can be converted through methods like the Willgerodt-Kindler reaction followed by hydrolysis or via an Arndt-Eistert homologation sequence.

Another effective strategy involves the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. nih.gov This intermediate is a versatile building block. The chloromethyl group can be converted to a nitrile via reaction with a cyanide salt (e.g., NaCN). Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired this compound.

A third approach is analogous to the synthesis of related amino acid derivatives. nnpub.org This method would start with the nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position. Following reduction of the nitro group to an amine to form 5-amino-8-hydroxyquinoline, the acetic acid side chain can be introduced by coupling with monochloroacetic acid. nnpub.org

Finally, classic named reactions such as the Reimer-Tiemann reaction can be applied to 8-hydroxyquinoline, which could introduce a formyl group (-CHO) at the C5-position. rroij.com This aldehyde can then be homologated to the acetic acid through a two-step process, for example, via reduction to the corresponding alcohol, conversion to a halide, followed by the nitrile synthesis and hydrolysis pathway described above.

Table 1: Plausible Multi-step Synthetic Routes from 8-Hydroxyquinoline

| Starting Material | Key Intermediate(s) | Key Reactions |

|---|---|---|

| 8-Hydroxyquinoline | 5-Acetyl-8-hydroxyquinoline | Friedel-Crafts Acylation, Willgerodt-Kindler or Arndt-Eistert Homologation |

| 8-Hydroxyquinoline | 5-Chloromethyl-8-hydroxyquinoline | Chloromethylation, Cyanation, Hydrolysis |

| 8-Hydroxyquinoline | 5-Nitro-8-HQ, 5-Amino-8-HQ | Nitration, Reduction, Coupling with Chloroacetic Acid |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency in constructing complex molecules in a single step, which aligns with the principles of atom economy and waste reduction. tandfonline.comresearchgate.net MCRs are extensively used for the de novo synthesis of the quinoline core. For instance, a three-component reaction involving pyruvic acid, 1-naphthylamine, and various benzaldehydes can produce 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions using a nanocatalyst. nih.gov

However, MCRs are generally employed to build the heterocyclic scaffold itself rather than to functionalize an existing one. As such, while various quinoline carboxylic acids can be synthesized using MCRs like the Doebner, Doebner-von Miller, or Pfitzinger reactions, these methods are not typically used for the direct synthesis of this compound. The synthesis of this specific compound relies on the stepwise functionalization of the 8-hydroxyquinoline skeleton as detailed previously.

Synthesis of Analogs and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification: the carboxylic acid group, the phenolic hydroxyl group, and the C7 position on the aromatic ring.

Halogenation: The quinoline ring of 8-substituted derivatives can be selectively halogenated. An operationally simple, metal-free protocol using trihaloisocyanuric acid allows for the regioselective C-H halogenation of 8-substituted quinolines at the C5 position. rsc.org For a substrate like this compound where the C5 position is already occupied, electrophilic halogenation would be expected to occur at the next most activated position, C7. Methods for the dihalogenation of 8-hydroxyquinolines at both C5 and C7 are also established, suggesting that the 7-halo derivative of the target compound is readily accessible. researchgate.net Iron(III)-catalyzed methods have also proven effective for the halogenation of 8-amidoquinolines. mdpi.com

Amidation: The carboxylic acid functional group is a prime site for modification. Standard peptide coupling methods can be employed to convert the acid into a wide array of amides. researchgate.net By reacting this compound with various primary or secondary amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt), a library of amide derivatives can be generated. researchgate.net This approach allows for the introduction of diverse structural motifs.

Acylation: The phenolic hydroxyl group at C8 can be readily acylated to form ester derivatives. Furthermore, the synthesis of 8-hydroxyquinoline derivatives through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines highlights another route for creating amide linkages on the quinoline scaffold. nih.gov

Table 2: Potential Structural Modifications of this compound

| Reaction Type | Reagent/Condition Examples | Potential Product |

|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | 2-(7-Halo-8-hydroxyquinolin-5-yl)acetic acid |

| Amidation | R₁R₂NH, DCC, HOBt | N-Substituted 2-(8-hydroxyquinolin-5-yl)acetamide |

| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) | Alkyl 2-(8-hydroxyquinolin-5-yl)acetate |

| O-Alkylation | R-X, Base (e.g., K₂CO₃) | 2-(8-Alkyloxyquinolin-5-yl)acetic acid |

The functional groups on this compound make it an excellent scaffold for creating conjugates and hybrid molecules. The carboxylic acid can be linked to other bioactive molecules, polymers, or reporter tags.

For example, hybrid molecules can be formed by creating an amide bond between the acetic acid moiety and an amino-functionalized drug molecule. This strategy is widely used to develop multi-target agents. The 8-hydroxyquinoline core itself is a well-known chelating agent and has been incorporated into various hybrid structures. rroij.com For instance, 5-chloro-8-hydroxyquinoline (B194070) has been hybridized with the antibiotic ciprofloxacin (B1669076) via a one-step Mannich reaction. nih.gov Similarly, organometallic conjugates, such as those with ruthenium, have been synthesized to create novel anticancer agents. acs.org

Polymer conjugates can also be prepared. Researchers have successfully incorporated 8-hydroxyquinoline-5-sulfonic acid into electrospun materials made of poly(vinyl alcohol) and chitosan, demonstrating the feasibility of integrating the 8-HQ scaffold into macromolecules. nih.gov Such materials can also form complexes with metal ions like Cu²⁺ and Fe³⁺. nih.gov

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The synthesis of quinoline derivatives has been a key area for the application of green chemistry principles. tandfonline.comresearchgate.net

Key green strategies applicable to the synthesis of this compound and its derivatives include:

Use of Green Solvents: Many traditional quinoline syntheses use hazardous solvents. Greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol are increasingly being used. researchgate.netnih.gov Some reactions have been developed to run under solvent-free conditions, often with microwave or ultrasonic irradiation, which reduces waste and energy consumption. nih.govresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the synthesis of various quinoline derivatives. researchgate.net

Catalysis: The use of heterogeneous, recyclable nanocatalysts (e.g., based on Fe₃O₄, TiO₂, or copper) offers significant advantages over stoichiometric reagents or homogeneous catalysts that are difficult to recover. tandfonline.comnih.gov These catalysts minimize waste and allow for easier product purification. Environmentally benign catalysts, such as formic acid, have also been employed for quinoline synthesis. ijpsjournal.com

Atom Economy: While direct synthesis of the target compound often involves multi-step processes, applying principles of atom economy by choosing reactions that incorporate the maximum number of atoms from the reactants into the final product is crucial. MCRs are exemplary in this regard for building quinoline cores, even if not directly applicable for this specific target. tandfonline.com

By integrating these principles, the synthetic routes to this compound can be optimized to be more sustainable, cost-effective, and environmentally friendly.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

No specific experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for 2-(8-Hydroxyquinolin-5-yl)acetic acid have been identified in the searched literature.

For context, analysis of related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives typically shows characteristic vibrational bands. For instance, studies on other 8-HQ derivatives show broad bands for the O-H bond, often in the range of 3300-3400 cm⁻¹, and C-O bond vibrations around 1100 cm⁻¹. The C=N bond of the quinoline (B57606) ring is also a key feature, appearing near 1600 cm⁻¹ mdpi.com. An FT-IR spectrum of a salt, 8-Hydroxyquinolium chloroacetate, showed a phenolic ν(OH) vibration at 3446 cm⁻¹, strong hydrogen bonding bands in the 2500-1900 cm⁻¹ range, a carbonyl band at 1643 cm⁻¹, and a C=N vibration at 1597 cm⁻¹ rroij.com. However, these values are from different molecules and would not be identical to those for this compound, which would also be expected to show distinct bands for the carboxylic acid group (C=O and O-H stretching) and the methylene (B1212753) (-CH₂-) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Published ¹H NMR, ¹³C NMR, or 2D-NMR spectroscopic data specifically for this compound could not be located.

As a reference, the ¹H NMR spectrum of the parent 8-hydroxyquinoline shows a complex aromatic region with signals corresponding to the protons on the fused ring system rsc.org. For a derivative, 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, the quinoline protons were assigned with signals observed between δ 6.73 and 9.15 ppm in DMSO-d₆ nih.gov. For this compound, one would expect to see characteristic signals for the six protons on the quinoline ring, a singlet for the methylene (-CH₂-) protons, and a signal for the acidic proton of the carboxyl group, in addition to the phenolic proton. The ¹³C NMR would similarly show eleven distinct carbon signals.

Mass Spectrometry (MS, HRMS, ESI-MS, ICP-MS) for Molecular Weight and Elemental Composition

No experimental mass spectrometry data (MS, HRMS, ESI-MS, or ICP-MS) for this compound are available in the reviewed sources. The compound has a calculated molecular weight of 203.19 g/mol , corresponding to the molecular formula C₁₁H₉NO₃ chemscene.com. High-resolution mass spectrometry (HRMS) would be required to experimentally confirm this elemental composition. For comparison, HRMS and ESI-MS have been used to characterize other, more complex 8-hydroxyquinoline derivatives nih.govchemicalbook.com.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Specific UV-Vis absorption and fluorescence spectroscopy data for this compound are not present in the available literature.

The parent compound, 8-hydroxyquinoline, is known to be weakly fluorescent, a property that is often greatly enhanced upon chelation with metal ions nist.gov. Its derivatives are widely studied as fluorescent chemosensors for this reason nist.govnih.gov. For example, 5-formyl-8-hydroxyquinoline shows absorption maxima around 325 nm in chloroform, with shifts occurring in hydrogen-bonding solvents like ethanol (B145695) and DMF chemicalbook.com. The electronic spectrum of this compound would be influenced by the auxochromic hydroxyl group and the acetic acid substituent on the quinoline chromophore.

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure

There are no published single crystal or powder X-ray diffraction studies for this compound. Such studies would be necessary to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystal structure for the parent 8-hydroxyquinoline has been solved, revealing a monoclinic polymorph in the P2₁/n space group researchgate.net.

Elemental Analysis for Stoichiometric Confirmation

Experimental elemental analysis data for this compound is not reported in the searched literature. Based on its molecular formula, C₁₁H₉NO₃, the theoretical elemental composition would be:

Carbon (C): 65.02%

Hydrogen (H): 4.46%

Nitrogen (N): 6.89%

Oxygen (O): 23.62%

This data would typically be used to confirm the purity and stoichiometry of a synthesized sample.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Chelating Behavior of the 8-Hydroxyquinoline (B1678124) Moiety

The 8-hydroxyquinoline (8-HQ) component of the molecule is a classic bidentate, monoprotic chelating agent. scirp.org Chelation involves the formation of a five-membered ring with a central metal ion, a highly stable configuration. This chelating action is due to the proximity of two key donor atoms: the nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgrroij.comajchem-a.com

Upon interaction with a metal ion, the proton of the hydroxyl group is displaced, and the metal becomes covalently linked to the oxygen atom and coordinately bonded to the nitrogen atom. rroij.comscispace.com This dual-binding capability makes 8-HQ and its derivatives, including 2-(8-Hydroxyquinolin-5-yl)acetic acid, potent metal ion chelators. scirp.org The acetic acid substituent at the 5-position can further influence the electronic properties and steric accessibility of the primary chelating site and may participate in further coordination or intermolecular interactions, such as hydrogen bonding.

Formation of Metal Complexes with Transition and Lanthanide Metal Ions

Derivatives of 8-hydroxyquinoline are well-documented to form stable complexes with a wide array of metal ions, including those from the transition series and the lanthanide series. rroij.comnih.govrsc.org The this compound ligand readily forms complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). rroij.comscispace.com Furthermore, the 8-HQ scaffold has been successfully used to create complexes with lanthanide ions like samarium(III), gadolinium(III), europium(III), neodymium(III), and ytterbium(III), suggesting that this compound would exhibit similar reactivity. nih.govrsc.orgijsr.netdigitellinc.com

The stoichiometry and resulting coordination geometry of the metal complexes are dependent on the specific metal ion, its oxidation state, and coordination number. For many divalent transition metal ions, a 1:2 molar ratio of metal to ligand (M:L) is commonly observed. scirp.orgresearchgate.netscirp.org

For instance, studies on related 8-HQ complexes have shown that copper(II) tends to form square-planar complexes with a 1:2 stoichiometry. scirp.orgscirp.org In contrast, metals like cobalt(II) and nickel(II) typically form octahedral complexes with the same 1:2 ratio, with the additional coordination sites being occupied by solvent molecules, such as water. scirp.orgscirp.org Lanthanide ions, having larger ionic radii and higher coordination numbers, can form complexes with different stoichiometries, sometimes involving multiple ligands or solvent molecules to satisfy their coordination sphere. ijsr.net

Table 1: Common Stoichiometries and Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | scirp.org, scirp.org |

| Ni(II) | 1:2 | Octahedral (with H₂O) | scirp.org, scirp.org |

| Co(II) | 1:2 | Octahedral (with H₂O) | scirp.org, scirp.org |

| La(III) | 1:1 (Mixed Ligand) | (Not specified) | ijsr.net |

| Ag(I) | 1:1 | (Not specified) | ajchem-a.com |

The stability of the metal chelates formed by 8-hydroxyquinoline derivatives is quantified by their formation constants (also known as stability constants), typically expressed as a logarithm (log K or log β). aascit.org These constants provide a measure of the strength of the metal-ligand interaction at equilibrium. While specific formation constant data for this compound are not widely available, extensive data exists for the parent 8-hydroxyquinoline and its other derivatives, which serve as excellent reference points. aascit.orgmcmaster.caiupac.org

The stability of these complexes is generally high due to the chelate effect. The formation constants vary depending on the metal ion, with a general trend often following the Irving-Williams series for divalent transition metals. Critical evaluations of these equilibrium constants have been published, highlighting the robust nature of these complexes. iupac.org For example, the log K₁ value for the Cu(II) complex with 8-hydroxyquinoline-5-sulfonic acid is significantly high, indicating a very stable complex. wordpress.com

Table 2: Representative Cumulative Formation Constants (log K) for Metal Complexes with 8-HQ Derivatives

| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acid | Ca(II) | 3.52 | - | - | wordpress.com |

| 8-Hydroxyquinoline-5-sulfonic acid | Cd(II) | 7.70 | 14.20 | - | wordpress.com |

| 8-Hydroxyquinoline-5-sulfonic acid | Ce(III) | 6.05 | 11.05 | 14.95 | wordpress.com |

| 8-Hydroxyquinoline | Ag(I) | 8.62* | - | - | ajchem-a.com |

Note: The value for Ag(I) is a formation constant (Kf) presented as log Kf.

Supramolecular Assembly via Metal-Ligand Interactions

The metal complexes of 8-hydroxyquinoline derivatives can serve as building blocks for the construction of more complex, higher-order structures known as supramolecular assemblies. nih.gov These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-metal interactions. nih.govnih.gov

The self-assembly of these complexes can lead to diverse and tunable structures, including mononuclear, binuclear, and trinuclear species. nih.gov For example, research on zinc(II) complexes with an 8-hydroxyquinolinate ligand demonstrated that different anions in the starting salt could direct the self-assembly toward different final structures. nih.gov The acetic acid group on this compound provides an additional site for hydrogen bonding, potentially leading to the formation of robust supramolecular synthons, such as the well-known acid-pyridine heterosynthon, which can guide the assembly into predictable networks. yu.edu.jo

Role of Metal Chelation in Biological Activity Mechanisms

The biological activities of 8-hydroxyquinoline and its derivatives are intrinsically linked to their potent metal-chelating properties. tandfonline.comnih.gov Most of the bioactivities, including antimicrobial, antifungal, and anticancer effects, are thought to originate from this ability to bind essential metal ions. scispace.comtandfonline.comnih.gov

The mechanism can be multifaceted. One proposed mechanism is the restoration of metal homeostasis, which can be disrupted in various disease states. tandfonline.comnih.gov Another mechanism involves the ligand acting as an ionophore, a molecule that can transport metal ions across biological membranes. nih.gov For example, some 8-HQ derivatives can transport copper and zinc ions into cells, leading to proteasome inhibition and anti-angiogenesis activity, which are effective anticancer strategies. nih.gov

Furthermore, the metal complex itself, once formed, may be the primary bioactive species. nih.gov Lanthanide complexes of 8-HQ derivatives have been shown to induce apoptosis in cancer cells through mitochondria-mediated pathways. nih.gov The enhancement of biological activity upon complexation with metal ions like copper and iron is a well-documented phenomenon for this class of compounds. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the molecular and electronic characteristics of quinoline (B57606) derivatives. These calculations provide fundamental information about the molecule's preferred three-dimensional shape, vibrational modes, and how it interacts with light.

The first step in a computational study is typically geometry optimization, which seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-(8-Hydroxyquinolin-5-yl)acetic acid, which has a flexible acetic acid side chain, conformational analysis is performed to identify various stable conformers. uc.pt

DFT methods, such as the B3LYP functional combined with basis sets like 6-31G* or 6-311++G**, are commonly used to determine the stable conformations. scirp.orgnih.gov These calculations can reveal multiple stable structures, often differing in the orientation of the carboxylic acid group relative to the quinoline ring. uc.pt The analysis involves evaluating the relative energies of these conformers to identify the global minimum energy structure, which is the most likely conformation of an isolated molecule. eajournals.org The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.gov

| Dihedral Angles | Defines the rotation around the C-C bond of the acetic acid side chain | Determines the different stable conformers (e.g., cis and trans for the carboxylic acid group). uc.pt |

This table is illustrative, based on typical analyses performed on related compounds.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. scirp.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental data. scirp.org This process is essential for assigning the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

For this compound, key vibrational modes include the O-H stretch of the intramolecularly hydrogen-bonded hydroxyl group, the C=O stretch of the carboxylic acid, and various stretching and bending modes of the quinoline ring system. researchgate.netresearchgate.netnist.gov

Table 2: Typical Calculated Vibrational Frequencies for Key Functional Groups in 8-Hydroxyquinoline (B1678124) and Acetic Acid Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| Hydroxyl (intramolecular H-bond) | O-H stretch | 3400 - 3700 | researchgate.net |

| Carboxylic Acid | C=O stretch | ~1788 | nist.gov |

| Carboxylic Acid | O-H bend | ~1264 | nist.gov |

| Carboxylic Acid | C-O stretch | ~1182 | nist.gov |

| Quinoline Ring | C=C / C-N aromatic stretch | 1380 - 1615 | researchgate.netmdpi.com |

This table provides representative frequency ranges based on studies of the core structures.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of the molecule, providing insights into its absorption and emission properties. cnr.itbenasque.org A significant photophysical process in 8-hydroxyquinoline and its derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Upon photo-excitation, the intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen (O-H···N) becomes significantly stronger. nih.gov TD-DFT calculations can model this process, showing that the energy barrier for the proton to transfer from the oxygen to the nitrogen is negligible in the first singlet excited state (S1). nih.govrsc.org This ultrafast proton transfer leads to the formation of a keto-tautomer, which is responsible for the characteristic fluorescence of these compounds. nih.gov TD-DFT can also predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. cnr.it

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge distribution, hybridization, and specific intramolecular interactions, such as hydrogen bonding and charge delocalization. scirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. mdpi.com

In this compound, NBO analysis is particularly useful for quantifying the strength of the intramolecular O-H···N hydrogen bond. This is achieved by calculating the second-order perturbation stabilization energy, E(2), associated with the delocalization of the lone pair of electrons from the nitrogen atom into the antibonding σ*(O-H) orbital. mdpi.com A higher E(2) value indicates a stronger interaction. Such analyses have shown that these hydrogen bonds are significantly stabilized by resonance-assisted charge delocalization. mdpi.com

Table 3: Representative NBO Analysis for Intramolecular Hydrogen Bond in a Related Quinolone Carboxylic Acid

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|

This table is illustrative, based on published data for similar intramolecular hydrogen bonds in quinolone derivatives, where LP denotes a lone pair. mdpi.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's active site. eajournals.org While specific docking studies on this compound are not widely published, numerous studies on related 8-hydroxyquinoline derivatives demonstrate their potential to bind to various biological targets, including enzymes and receptors. nih.govresearchgate.net

These studies screen the compound against a protein of interest to predict its binding mode and score its potential efficacy. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, derivatives have been docked against targets like the histamine (B1213489) H2 receptor and various cancer-related proteins, with the 8-hydroxyl group and quinoline nitrogen often playing a crucial role in coordinating with active site residues. nih.govresearchgate.net

Table 4: Summary of Molecular Docking Studies on Related 8-Hydroxyquinoline (8HQ) Derivatives

| 8HQ Derivative Type | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 8HQ-based blockers | Histamine H₂ Receptor | Interaction of the hydroxyl group with active site residues like D98, Y250, or D186. | nih.gov |

| Novel 8HQ derivatives | Breast, liver, and lung cancer proteins | Docking scores used to compare potential efficacy. | researchgate.net |

Solvation Model Studies (e.g., IEFPCM) for Environmental Effects

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate these effects computationally. mdpi.com These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment than the gas phase.

Studies on related quinolone carboxylic acids have shown that polar environments enhance the strength of intramolecular hydrogen bonds. mdpi.com The solvent's polarity can stabilize charge separation within the molecule, thereby strengthening the donor-acceptor interactions that constitute the hydrogen bond. This effect can influence the molecule's conformational preferences, electronic properties, and reactivity in solution.

Mechanistic Insights into Biological Activities in Vitro Focus

Antimicrobial Activity Mechanisms

The antimicrobial properties of 8-hydroxyquinoline (B1678124) derivatives, including the structural class of 2-(8-Hydroxyquinolin-5-yl)acetic acid, are multifaceted. Their efficacy is attributed to their ability to disrupt essential cellular functions in both bacteria and fungi.

Derivatives of 8-hydroxyquinoline have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govscienceopen.comnih.gov The primary mechanism of action is often linked to the chelation of metal ions that are crucial for bacterial enzyme function and stability. nih.govmdpi.com By sequestering these metal ions, the compounds can inhibit key metabolic pathways and disrupt cellular integrity.

Studies have shown that certain 8-hydroxyquinoline derivatives are more effective against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference in susceptibility is likely due to the structural variations in the bacterial cell wall. The complex outer membrane of Gram-negative bacteria can act as a barrier, impeding the entry of the compounds into the cell. scienceopen.com

The introduction of specific substituents onto the 8-hydroxyquinoline scaffold can significantly influence antibacterial potency. For instance, hybrid molecules combining 8-hydroxyquinoline with other known antibacterial agents, such as ciprofloxacin (B1669076), have shown promising activity against both drug-susceptible and drug-resistant bacterial strains. nih.gov Furthermore, research on various substituted 8-hydroxyquinoline derivatives has indicated that the nature and position of these substituents play a critical role in their antibacterial efficacy. scienceopen.comnih.gov For example, derivatives with electron-donating groups on an attached phenyl ring have exhibited enhanced activity. scienceopen.com

| Compound/Derivative | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-Ciprofloxacin Hybrid | Gram-positive (Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium) and Gram-negative strains | Showed significant effects against both susceptible and drug-resistant strains with MIC values of 4–16 µg/mL. | nih.gov |

| 8-Hydroxyquinoline derivatives with substituted phenyl rings | Gram-positive and Gram-negative bacteria | Compounds with electron-donating substituents on the phenyl ring showed higher activity. More active against Gram-positive than Gram-negative bacteria. | scienceopen.com |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacterial strains | Exhibited promising activity against both types of bacteria, including drug-resistant strains. | nih.gov |

The antifungal activity of 8-hydroxyquinoline derivatives is a significant area of research. nih.gov The proposed mechanisms for their action against fungal pathogens are primarily centered on two key strategies: disruption of the fungal cell wall and the chelation of essential metal ions. nih.govresearchgate.netcerist.dz

Damage to the fungal cell wall is a critical mechanism of action. nih.gov The structural integrity of the cell wall is vital for the survival of fungal cells, protecting them from osmotic stress and other environmental insults. Studies have shown that certain 8-hydroxyquinoline derivatives can interfere with the synthesis or maintenance of the cell wall, leading to cell lysis and death. nih.gov This effect has been observed in various Candida species and dermatophytes. nih.gov

Metal chelation is another well-established mechanism contributing to the antifungal properties of these compounds. nih.govresearchgate.netcerist.dz Fungi require trace amounts of metal ions like iron, zinc, and copper for the proper functioning of various enzymes and metabolic processes. The 8-hydroxyquinoline scaffold is a potent chelator of these metal ions. nih.govresearchgate.netcerist.dz By binding to these essential metals, the compounds can effectively starve the fungal cells of these vital cofactors, leading to the inhibition of growth and proliferation. The formation of metal complexes with 8-hydroxyquinoline derivatives has been shown to enhance their biological activity in some cases. nih.gov

| Mechanism | Description | Fungal Species Affected | Reference |

|---|---|---|---|

| Cell Wall Damage | Interference with the synthesis or integrity of the fungal cell wall, leading to cell lysis. | Candida spp., T. rubrum, T. mentagrophytes | nih.gov |

| Metal Chelation | Binding to essential metal ions (e.g., Cu2+, Ni2+, Zn2+, Mn2+, Co2+) required for fungal enzyme function and metabolism. | General mechanism against various fungi. | researchgate.netcerist.dz |

Anticancer Activity Mechanisms

The anticancer properties of this compound and its derivatives are attributed to their ability to interfere with multiple pathways involved in cancer cell growth, survival, and metastasis.

A key mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Research has shown that certain derivatives can trigger apoptotic pathways in cancer cells, leading to their selective elimination. nih.govnih.gov For instance, a hybrid molecule containing a 2-(quinolin-8-yloxy)acetyl moiety was found to induce a significant increase in apoptosis in HepG2 liver cancer cells. nih.gov This induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

In addition to inducing apoptosis, these compounds can also inhibit cancer cell proliferation by causing cell cycle arrest. nih.govnih.govmdpi.com The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying. Studies have demonstrated that some 8-hydroxyquinoline derivatives can arrest cancer cells at specific phases of the cell cycle, such as the G2/M phase. mdpi.com This arrest prevents the cells from proceeding through mitosis and ultimately halts their proliferation. For example, a copper(II) complex of an 8-hydroxyquinoline derivative was shown to cause cell cycle arrest in the S phase in several cancer cell lines. nih.gov

The anticancer activity of 8-hydroxyquinoline derivatives is also linked to their ability to inhibit specific enzymes that play crucial roles in tumor progression and metastasis. Matrix metalloproteinases (MMPs) are a family of enzymes that are responsible for degrading the extracellular matrix, a process that is essential for cancer cell invasion and the formation of new blood vessels (angiogenesis). nih.govnih.govmdpi.com Several 8-hydroxyquinoline derivatives have been identified as potent inhibitors of MMPs, particularly MMP-2 and MMP-9. nih.govresearchgate.net By inhibiting these enzymes, the compounds can potentially prevent cancer cells from spreading to other parts of the body. The inhibitory activity is often attributed to the chelation of the zinc ion present in the active site of these enzymes. nih.gov

Furthermore, some 8-hydroxyquinoline derivatives have been investigated as inhibitors of HIV-1 integrase, an enzyme that is essential for the replication of the human immunodeficiency virus (HIV). nih.gov While this is primarily relevant to antiviral therapy, the ability to interact with and inhibit specific enzymes highlights the diverse biological targets of this class of compounds. The inhibition of HIV-1 integrase is often achieved by interfering with the enzyme's interaction with host cell factors. nih.gov

| Enzyme/Receptor | Biological Role | Effect of 8-Hydroxyquinoline Derivatives | Reference |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 | Degradation of extracellular matrix, crucial for cancer invasion and angiogenesis. | Inhibition of enzyme activity, potentially through chelation of the active site zinc ion, leading to anti-invasive and anti-angiogenic effects. | nih.govresearchgate.net |

| HIV-1 Integrase | Essential for the replication of the HIV virus. | Inhibition of enzyme activity, preventing viral replication. | nih.gov |

The generation of reactive oxygen species (ROS) is another important mechanism through which 8-hydroxyquinoline derivatives can exert their anticancer effects. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. While low levels of ROS are involved in normal cellular signaling, excessive ROS production can lead to oxidative stress and induce cell death.

Some 8-hydroxyquinoline derivatives have been shown to increase the production of ROS within cancer cells. nih.gov This elevation in ROS levels can trigger a cascade of events leading to apoptosis. For example, the overproduction of ROS can induce stress in the endoplasmic reticulum and interfere with tubulin polymerization, ultimately leading to cytotoxicity. nih.gov The ability of these compounds to modulate ROS levels provides another avenue for their anticancer activity, as cancer cells are often more susceptible to oxidative stress than normal cells.

Antiviral Activity Studies and Mechanisms

While direct experimental studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of 8-hydroxyquinoline (8-HQ) derivatives has demonstrated significant antiviral potential against a range of viruses. nih.govmdpi.com The mechanisms underlying this activity are generally attributed to the unique chemical properties of the 8-hydroxyquinoline scaffold.

A primary proposed mechanism is the chelation of metal ions essential for viral function. nih.gov Many viral enzymes, particularly polymerases and proteases, are metalloproteins that require metal cofactors like zinc (Zn²⁺) or manganese (Mn²⁺) to maintain their structure and catalytic activity. The 8-hydroxyquinoline moiety is a potent bidentate chelating agent, capable of binding these metal ions and thereby inhibiting enzyme function, which is crucial for viral replication. nih.gov

Furthermore, some studies on 8-HQ derivatives suggest that their antiviral action may occur at an early stage of the viral lifecycle. nih.gov This can include interference with the virus's ability to attach to and enter host cells or inhibition of the intracellular production of viral components, such as envelope glycoproteins. nih.gov This ultimately reduces the yield of new infectious virions. nih.gov Research on various substituted 8-hydroxyquinolines has shown activity against viruses such as Dengue virus (DENV) and influenza viruses. nih.gov

The table below summarizes the antiviral activities observed for various 8-hydroxyquinoline derivatives against different viruses, illustrating the potential spectrum for this class of compounds.

| 8-HQ Derivative Class | Virus Tested | Observed In Vitro Effect | Reference |

| 2-alkyl-5,7-dichloro-8-hydroxyquinolines | Dengue virus serotype 2 (DENV2) | Inhibition of viral replication, acting at an early stage of the virus lifecycle. | nih.gov |

| 8-hydroxyquinoline-2-carboxanilides | H5N1 Avian Influenza | Inhibition of virus growth; activity influenced by lipophilicity and electron-withdrawing substituents. | nih.gov |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Avian Paramyxovirus (APMV-1), Laryngotracheitis virus (LTV) | Marked viral inhibitory activity in Vero cell cultures and chicken embryo experiments. | nih.gov |

Note: This table presents data for the general class of 8-hydroxyquinoline derivatives to illustrate potential activities. Data specific to this compound is not available.

Antioxidant Activity and Free Radical Scavenging Properties

The antioxidant potential of this compound can be inferred from the well-established free radical scavenging properties of its parent molecule, 8-hydroxyquinoline, and related phenolic compounds. mdpi.comelsevierpure.com The primary mechanisms responsible for this activity are hydrogen atom donation and metal ion chelation.

The phenolic hydroxyl group (-OH) at the 8-position of the quinoline (B57606) ring is the key functional group for direct radical scavenging. mdpi.com It can donate a hydrogen atom to unstable free radicals, such as reactive oxygen species (ROS), neutralizing them and terminating the damaging chain reactions of oxidation. The resulting phenoxyl radical on the 8-hydroxyquinoline molecule is relatively stable due to the delocalization of the unpaired electron across the aromatic ring system, which prevents it from initiating new radical reactions. mdpi.com

A second critical mechanism is the chelation of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). mdpi.com These metals can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. By sequestering these metal ions, 8-hydroxyquinoline derivatives can prevent this radical generation, thereby exerting an indirect antioxidant effect. mdpi.com The ability of this compound to perform these functions would be evaluated using common in vitro antioxidant assays.

The following table describes standard assays used to evaluate the antioxidant and radical scavenging capabilities of chemical compounds.

| Assay Name | Principle of Action | Radical/Oxidant Measured | Reference |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical | nih.gov |

| Hydroxyl Radical Scavenging Assay | Assesses the compound's ability to inhibit the oxidative degradation of a substrate (e.g., deoxyribose) by hydroxyl radicals generated via the Fenton reaction. | Hydroxyl radical (•OH) | nih.gov |

| Superoxide (B77818) Anion Radical Scavenging | Determines the capacity of a compound to scavenge superoxide anion radicals, which are often generated photochemically or enzymatically in vitro. | Superoxide anion radical (O₂⁻) | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce the ferric iron (Fe³⁺) in a complex to ferrous iron (Fe²⁺), indicating its electron-donating capacity. | Ferric iron (Fe³⁺) | nih.gov |

Note: This table lists common methods for evaluating antioxidant activity. Specific experimental results for this compound are not detailed in the reviewed literature.

Advanced Applications in Chemical Research

Development of Fluorescent Probes and Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) framework is a cornerstone in the design of fluorescent sensors for metal ions. nih.gov The parent 8-HQ molecule is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. researchgate.netrsc.org Upon chelation with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity, a mechanism often referred to as "turn-on" fluorescence. rroij.comresearchgate.net This property makes 8-HQ derivatives, including 2-(8-hydroxyquinolin-5-yl)acetic acid, ideal candidates for developing highly sensitive and selective chemosensors.

Research has extensively demonstrated the use of 8-HQ derivatives for detecting a wide array of metal ions. For instance, specific sensors have been developed for zinc (Zn²⁺), which is crucial in biological and environmental systems. nih.govnih.gov Derivatives have been synthesized to be highly selective for Zn²⁺, showing significant fluorescence enhancement upon binding, even in the presence of other common metal ions. nih.govnih.gov Similarly, novel 8-hydroxyquinoline-based azo dyes have been synthesized and utilized as colorimetric chemosensors for nickel (Ni²⁺), enabling its detection at levels lower than the permissible limits in drinking water. rsc.orgrsc.org

The substitution on the quinoline (B57606) ring plays a critical role in tuning the sensor's properties. Electron-donating or withdrawing groups can shift the emission wavelength, while other functional groups can enhance water solubility or provide binding sites for immobilization. rroij.com The carboxylic acid group in this compound can improve aqueous solubility and serve as an anchoring point for grafting the sensor onto solid supports or integrating it into larger molecular systems, thereby enhancing its practical applicability. The development of these sensors is a dynamic field, with ongoing efforts to improve selectivity, sensitivity, and response in various chemical and environmental matrices. nih.gov

Table 1: Examples of 8-Hydroxyquinoline Derivatives as Metal Ion Chemosensors

| 8-HQ Derivative Type | Target Ion(s) | Principle of Detection | Notable Findings |

|---|---|---|---|

| 8-amidoquinoline derivatives | Zn²⁺ | Fluorescence enhancement | Selective for Zn²⁺ with slight interference from other ions like Na⁺, K⁺, Ca²⁺, Mg²⁺. nih.gov |

| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol | Zn²⁺ | ESIPT inhibition and Aggregation-Induced Emission (AIE) | "Turn-on" orange fluorescence; used to fabricate test strips for rapid Zn²⁺ sensing. nih.gov |

| 8-hydroxyquinoline-based azo dyes | Ni²⁺ | Colorimetric change and bathochromic shift | High sensitivity with detection limits in the micromolar range (0.012–0.038 µM), suitable for environmental water analysis. rsc.org |

| 8-hydroxyquinoline-5-sulfonic acid (HQS) | Cd²⁺, Mg²⁺, Zn²⁺ | Fluorescence enhancement | Forms intensely fluorescent chelates; enables subpicomole detection limits in chromatographic systems. uci.edu |

Integration into Material Science for Specific Electronic or Catalytic Properties

The unique electronic and chelating properties of 8-hydroxyquinoline derivatives are being harnessed in material science to create functional materials with tailored characteristics. A prominent application is in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminum (AlQ₃), are benchmark materials used as electron transport and emissive layers in OLEDs due to their high stability and electroluminescence. rroij.com The introduction of substituents onto the 8-HQ skeleton, such as the acetic acid group, allows for the fine-tuning of the electronic properties. This can alter the energy of the HOMO and LUMO levels, thereby shifting the emission color of the resulting metal complex across the visible spectrum to produce red, green, or blue light. rroij.com

The functional group of this compound provides a reactive site for integrating the molecule into larger systems. The carboxylic acid can be used to covalently bond the quinoline moiety to polymer backbones or to anchor it onto the surface of materials like metal oxides. This approach has been used to create hybrid materials. For example, the related compound 8-hydroxyquinoline-5-sulfonic acid has been incorporated into poly(vinyl alcohol)/chitosan electrospun fibrous mats. nih.gov Subsequent complexation with metal ions like copper (Cu²⁺) and iron (Fe³⁺) imparts specific biological or catalytic activities to the material. nih.gov

Another application in material science is the development of corrosion inhibitors. Novel 8-hydroxyquinoline derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. najah.edu These molecules adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions. The carboxylic acid function in this compound could enhance this adsorption process on metal surfaces, making it a promising candidate for creating advanced anti-corrosion coatings. najah.edu

Table 2: Material Science Applications of 8-Hydroxyquinoline Derivatives

| Application Area | Material Type | Integrated 8-HQ Derivative | Resulting Property/Function |

|---|---|---|---|

| Organic Electronics | OLEDs | Substituted tris(8-quinolinolate) aluminum(III) complexes | Tunable light emission (blue, green, red) for display technology. rroij.com |

| Functional Polymers | Electrospun PVA/Chitosan Mats | 8-hydroxyquinoline-5-sulfonic acid (SQ) and its metal complexes | Imparts antibacterial, antifungal, and antitumor properties to the fibrous material. nih.gov |

| Corrosion Inhibition | Mild Steel Surface | (8-hydroxyquinolin-5-yl)methyl benzoates | Formation of a protective film that significantly reduces corrosion rate in HCl. najah.edu |

Supramolecular Sensors and Self-Assembled Aggregates

The ability of molecules to form ordered, non-covalent structures is the foundation of supramolecular chemistry, which offers a powerful strategy for creating complex functional systems. The this compound molecule possesses key features for participating in supramolecular assembly. The planar aromatic quinoline ring can engage in π-π stacking interactions, while the hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors.

These interactions can drive the self-assembly of molecules into well-defined aggregates such as dimers, tapes, or more complex architectures. This behavior is critical for developing advanced sensors. For instance, a sensor built from a pillar chemscene.comarene scaffold functionalized with 8-hydroxyquinoline groups demonstrated stimuli-responsive behavior. researchgate.net In a hot solution, it existed as a weakly emissive sol, but upon cooling, it self-assembled into a gel state that exhibited strong blue fluorescence under UV light, acting as a supramolecular thermal sensor. researchgate.net

Another important phenomenon is aggregation-induced emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state. An 8-hydroxyquinoline derivative complexed with Zn(II) was shown to be AIE-active, with the formation of J-aggregates in a mixed aqueous solvent being responsible for a significant fluorescence turn-on. nih.gov The carboxylic acid moiety of this compound can promote such aggregation through directional hydrogen bonding, making it a promising building block for AIE-based sensors and materials. These self-assembled systems can respond to external stimuli like ions, pH, or temperature, leading to a measurable change in their optical or physical properties.

Table 3: Supramolecular and Self-Assembly Applications

| System Type | 8-HQ Derivative/System | Trigger/Mechanism | Observable Output/Application |

|---|---|---|---|

| Supramolecular Gel | Pillar chemscene.comarene with 8-hydroxyquinoline groups | Temperature change (cooling) | Transition from weakly emissive sol to strongly fluorescent gel. researchgate.net |

| Self-Assembled Aggregates | Zn(II) complex of a TPE-functionalized 8-HQ derivative | Solvent composition (aggregation in THF/H₂O) | Aggregation-Induced Emission (AIE) with orange fluorescence. nih.gov |

Analytical Method Development (Excluding Clinical Diagnostics)

8-Hydroxyquinoline and its derivatives have long been indispensable reagents in the field of analytical chemistry, valued for their ability to form stable and often colored or fluorescent complexes with a multitude of metal ions. rroij.com This has led to the development of a wide range of analytical methods for the detection, separation, and quantification of metals in various non-clinical samples, such as environmental water and industrial materials.

Classical analytical techniques like gravimetric analysis and solvent extraction rely on the formation of insoluble or selectively extractable 8-HQ-metal chelates. rroij.com More modern instrumental methods leverage the spectroscopic properties of these complexes. In spectrophotometry, the formation of a colored chelate allows for the quantification of a metal ion based on its absorbance. In fluorimetry, the intense fluorescence of many 8-HQ-metal complexes provides a basis for highly sensitive detection. uci.edu

The compound this compound, with its inherent chelating and spectroscopic properties, is well-suited for these applications. The acetic acid group enhances its utility by improving solubility in aqueous and polar mobile phases used in chromatography. High-performance liquid chromatography (HPLC) methods have been developed where an 8-HQ derivative is used either as a pre-column derivatizing agent to make metal ions detectable or as a post-column reagent that reacts with separated ions to produce a fluorescent signal. uci.edu For example, using 8-hydroxyquinoline-5-sulfonic acid as a post-column reagent has enabled the detection of Cd²⁺, Mg²⁺, and Zn²⁺ at subpicomole levels. uci.edu Furthermore, methods based on 8-HQ derivatives have been developed for analyzing Ni²⁺ in tap and underground water, showing accuracy and precision comparable to sophisticated techniques like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.orgresearchgate.net The systematic study of the chemical speciation and stability of 8-HQ derivative complexes with ions like Ga³⁺ and molybdate (B1676688) using techniques such as potentiometry and voltammetry is crucial for developing new, reliable analytical procedures. mdpi.comnih.gov

Table 4: Applications in Analytical Method Development

| Analytical Technique | Target Analyte(s) | Reagent/System | Key Finding/Detection Limit |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Cd²⁺, Mg²⁺, Zn²⁺ | 8-hydroxyquinoline-5-sulfonic acid (post-column reagent) | Enables highly sensitive fluorescence detection with subpicomole limits. uci.edu |

| UV-Visible Spectrophotometry | Ni²⁺ | 8-hydroxyquinoline-based azo dyes | Colorimetric method for Ni²⁺ in water samples with a detection limit of 0.012–0.038 µM. rsc.org |

| Voltammetry / Potentiometry | Ga³⁺, Mo(VI) | 8-hydroxyquinoline-2-carboxylic acid | Characterization of complex formation and stability, essential for developing electrochemical methods. mdpi.comnih.gov |

Structure Activity/property Relationship Sar/spr Studies

Impact of Substituent Effects on Biological Activity

The biological profile of 8-hydroxyquinoline (B1678124) derivatives can be significantly fine-tuned by altering the substitution pattern on the scaffold. scirp.org Research on various 8-HQ analogs has demonstrated that the introduction of specific functional groups at different positions on the quinoline (B57606) ring can dramatically enhance or diminish their biological effects, such as antimicrobial and anticancer activities.

For instance, the introduction of electron-withdrawing groups at the 5-position of the 8-hydroxyquinoline ring has been shown to improve anticancer activity. scirp.org A well-documented example is the enhancement of activity upon substitution with a nitro group (NO₂) at this position. rroij.com Similarly, halogenation, particularly at the C-5 and C-7 positions, is a common strategy to boost biological potency. nih.gov The addition of a chlorine atom at C-5, for example, has been linked to increased antibacterial efficacy. nih.gov

Table 1: Illustrative Examples of Substituent Effects on the Biological Activity of 8-Hydroxyquinoline Derivatives

| Compound | Substituent(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline | 5-NO₂ | Enhanced anticancer activity | scirp.org |

| 5-Chloro-8-hydroxyquinoline (B194070) | 5-Cl | Increased antibacterial activity | nih.gov |

| 5,7-Dichloro-8-hydroxyquinoline | 5-Cl, 7-Cl | Potent antimicrobial activity | nih.gov |

This table presents examples from the broader class of 8-hydroxyquinoline derivatives to illustrate established SAR principles.

Correlation of Lipophilicity and Electronic Properties with Activity

A compound's ability to traverse biological membranes and interact with target sites is heavily influenced by its lipophilicity and electronic characteristics. For 8-hydroxyquinoline derivatives, a clear link has been established between these properties and biological activity, particularly in the realm of antiviral and anticancer research. nih.gov

Studies have shown that antiviral activity often increases linearly with a rise in lipophilicity, which can be quantified by parameters like the logarithm of the partition coefficient (logP) or chromatographic retention factors (log k). nih.gov This increased lipophilicity facilitates the passage of the molecule through lipid-rich cell membranes. Furthermore, the presence of electron-withdrawing substituents on the quinoline ring has been positively correlated with enhanced antiviral effects. nih.gov

This table provides examples from related 8-hydroxyquinoline series to demonstrate the correlation between physicochemical properties and biological activity.

Influence of Structural Modifications on Coordination Behavior and Photophysical Properties

The 8-hydroxyquinoline scaffold is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions through its hydroxyl oxygen and pyridinic nitrogen atoms. rroij.comscirp.org This coordination ability is central to many of its biological and physical properties. The formation of metal complexes often leads to enhanced biological activity compared to the free ligand. scirp.org

Structural modifications to the 2-(8-Hydroxyquinolin-5-yl)acetic acid molecule would be expected to significantly affect its coordination behavior. The acetic acid side chain provides an additional potential coordination site (the carboxylate group), allowing for the formation of more complex metal-ligand species. The geometry of the resulting metal complexes (e.g., octahedral or square planar) would depend on the specific metal ion and the stoichiometry of the reaction. scirp.org

The photophysical properties of 8-hydroxyquinolines are also highly dependent on their structure and environment. The free 8-HQ ligand is typically weakly fluorescent. scispace.com However, upon chelation with metal ions, a significant enhancement of fluorescence is often observed due to increased molecular rigidity and prevention of excited-state proton transfer. scispace.com The color of the emitted light can also be tuned; electron-donating substituents on the quinoline ring tend to cause a red-shift (longer wavelength) in the emission of the complex, while electron-withdrawing groups generally lead to a blue-shift (shorter wavelength). scispace.com

For this compound, complexation with metal ions like Al³⁺, Zn²⁺, or Ga³⁺ would likely lead to a significant increase in fluorescence intensity. scispace.comrsc.org Modifications to the acetic acid side chain, such as forming an amide, could further influence the electronic properties of the quinoline ring and thus alter the emission wavelength of its metal complexes.

Table 3: Effect of Structural Modification on Coordination and Photophysical Properties of 8-Hydroxyquinoline Analogs

| Structural Modification | Influence on Coordination/Photophysical Property | Example Compound/System | Reference |

|---|---|---|---|

| Metal Chelation | Enhanced fluorescence emission due to increased rigidity. | 8-Hydroxyquinoline with Al³⁺ or Zn²⁺ | scispace.com |

| Introduction of electron-donating substituents | Red-shift of the fluorescence emission of metal complexes. | General principle for 8-HQ derivatives | scispace.com |

| Introduction of electron-withdrawing substituents | Blue-shift of the fluorescence emission of metal complexes. | General principle for 8-HQ derivatives | scispace.com |

This table highlights how structural changes in the 8-hydroxyquinoline family impact their interaction with metals and their resulting optical properties.

Future Research Directions and Unexplored Avenues

Elucidation of Detailed Mechanisms of Action for Biological Activities

The 8-hydroxyquinoline (B1678124) scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a diverse array of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects. mdpi.com These activities are often attributed to the scaffold's ability to chelate metal ions, which are crucial for the function of many biological macromolecules. nih.gov Derivatives have shown promise as inhibitors of enzymes like matrix metalloproteinases (MMPs) and as agents against multidrug-resistant cancer cells. mdpi.comnih.gov

However, the specific biological activities and the precise mechanisms of action for 2-(8-Hydroxyquinolin-5-yl)acetic acid remain to be determined. Future research should focus on comprehensive screening of the compound against various cell lines (e.g., cancer, bacterial, fungal) and viral strains to identify its bioactivity profile. Subsequent studies must then delve into the molecular mechanisms. For instance, if anticancer activity is observed, research should investigate whether it operates through DNA damage induction, apoptosis, or inhibition of specific enzymes like the 2-oxoglutarate oxygenases targeted by other 8HQ derivatives. rsc.orgcymitquimica.com The presence of the acetic acid group could influence its solubility, cell permeability, and interaction with biological targets, potentially leading to novel mechanisms distinct from other 8HQ analogs.

Exploration of Novel Synthetic Pathways and Analog Design

While general synthetic methods for the 8-hydroxyquinoline skeleton, such as the Skraup and Friedlander reactions, are well-established, specific and efficient pathways to synthesize this compound and its derivatives are not widely documented. rroij.com Future synthetic research should aim to develop robust and scalable routes to this target molecule.

A plausible synthetic strategy could involve the modification of 8-hydroxyquinoline at the 5-position. For example, a halo-substituted 8-hydroxyquinoline could undergo a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a two-carbon chain that can be subsequently converted to a carboxylic acid. rroij.com Another approach could be the direct carboxymethylation of 8-hydroxyquinoline under specific reaction conditions.

Furthermore, the development of novel synthetic pathways should be coupled with analog design to explore structure-activity relationships (SAR). The acetic acid moiety offers a prime site for modification. Future work could involve:

Esterification or Amidation: Converting the carboxylic acid to various esters or amides to alter lipophilicity and pharmacokinetic properties. The synthesis of N-(8-hydroxyquinolin-5-yl)alkylamides has been reported for other derivatives, suggesting this is a viable approach. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability and binding interactions.

Modification of the Quinoline (B57606) Core: Introducing substituents (e.g., halogens, alkyl groups) at other available positions on the quinoline ring to modulate electronic properties and steric hindrance, thereby fine-tuning biological activity. mdpi.combsu.edu

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating drug discovery and materials science research. chemrxiv.org For this compound, there is a significant opportunity to apply advanced computational modeling to predict its properties and guide the design of novel analogs.

Future research in this area should include:

Quantum Chemical Studies: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, reactivity indices, and spectral properties. This can provide insights into its stability, potential reaction mechanisms, and how it will interact with metal ions. chemrxiv.org

Molecular Docking: Simulating the binding of this compound and its designed analogs to the active sites of various biological targets (e.g., enzymes, protein receptors). This can help prioritize which analogs to synthesize and test, saving time and resources.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound and its metal complexes in a biological environment over time. This can assess the stability of the ligand-protein or ligand-metal complexes and provide a deeper understanding of the mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a library of analogs is synthesized and tested, QSAR models can be built to correlate their chemical structures with their observed biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Basic computational data for the parent compound is available, but more advanced modeling is a critical unexplored avenue. chemscene.com

| Computational Property | Predicted Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Topological Polar Surface Area (TPSA) | 70.42 Ų |

| LogP | 1.5675 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| This data is based on computational predictions. chemscene.com |

Integration with Emerging Technologies in Material and Analytical Sciences

The 8-hydroxyquinoline core is a well-known building block in material and analytical sciences, primarily due to its strong metal-chelating and fluorescent properties. rroij.com Derivatives are used as electron carriers in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. rroij.commdpi.com

The unique structure of this compound, with its carboxylic acid handle, opens up new possibilities for integration with emerging technologies:

Surface Functionalization: The carboxylic acid group provides a convenient anchor point for covalently attaching the molecule to the surfaces of various materials, such as nanoparticles, polymers, or electrodes. This could be used to develop novel heterogeneous catalysts or functionalized materials for metal extraction and separation.

Advanced Chemosensors: The molecule could be immobilized onto a solid support (e.g., fiber optics, polymer films) to create robust and reusable sensors for environmental or biological monitoring of metal ions. Research into fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid has already shown the potential of incorporating these moieties into polymer matrices. nih.gov

Bio-conjugation: The acetic acid group can be readily activated to form amide bonds with amine groups on biomolecules like proteins or antibodies. This would allow for the creation of targeted therapeutic or diagnostic agents, where the 8-hydroxyquinoline unit can deliver a metal ion or act as a fluorescent tag.

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (chelating quinoline and carboxylic acid) makes it an excellent candidate as an organic linker for the synthesis of novel MOFs. These materials could have interesting catalytic, gas storage, or sensing properties.

Exploring these avenues will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully exploit the potential of this compound in next-generation technologies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(8-Hydroxyquinolin-5-yl)acetic acid to maximize yield and purity?

Methodological Answer:

The synthesis typically involves O-acylation of 8-hydroxyquinoline derivatives with bromoacetic acid or its esters. Key parameters include:

- Solvent selection: Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction efficiency .

- Base choice: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxyl group, facilitating nucleophilic substitution .

- Temperature: Reflux conditions (e.g., 60–80°C) ensure sufficient activation energy while minimizing side reactions .

- Purification: Post-reaction, crystallization from isopropyl ether or ethyl acetate/brine partitioning improves purity . Yield optimization requires stoichiometric control of reactants (e.g., 1:1.2 molar ratio of hydroxyquinoline to bromoacetic acid derivatives) .

Advanced: How can crystallographic data contradictions in the molecular structure of this compound be resolved?

Methodological Answer:

Contradictions in bond angles, torsion angles, or hydrogen-bonding motifs can arise from experimental resolution or refinement errors. To resolve these:

- Refinement software: Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling high-resolution data and twinning .

- Validation tools: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Substituent effects: Analyze electronic effects (e.g., electron-withdrawing groups like halogens increase C–C–C angles in aromatic rings) using crystallographic data from analogs .

- Hydrogen bonding: Identify R₂²(8) dimer motifs via hydrogen-bonding analysis, which are common in carboxylic acid derivatives .

Basic: What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy:

- FT-IR: Detect carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O stretches (1680–1720 cm⁻¹) .

- Mass spectrometry (MS): Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 247.05 for C₁₁H₉NO₄) .

Advanced: How does the electronic nature of substituents affect the crystal packing and hydrogen bonding patterns in quinoline-based acetic acid derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., –Br, –NO₂): Increase C–C–C angles in the aromatic ring (e.g., 121.5° for brominated analogs) due to reduced electron density, altering crystal symmetry .

- Electron-donating groups (e.g., –OCH₃): Promote coplanarity with the quinoline ring, enhancing π-π stacking interactions .

- Hydrogen bonding: Carboxylic acid dimers form R₂²(8) motifs, but substituents like halogens may introduce C–H···O interactions, disrupting classical dimerization .

- Thermal analysis: Differential scanning calorimetry (DSC) reveals melting point variations due to packing efficiency changes .

Basic: What precautions should be taken during the storage and handling of this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers at room temperature, protected from light and moisture to prevent degradation .

- Handling: Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Avoid contact with oxidizers to prevent toxic gas formation (e.g., CO, NOₓ) .

- Waste disposal: Neutralize with alkaline solutions before disposal to deprotonate the carboxylic acid group .

Advanced: What methodologies are employed to analyze the interaction of this compound with biological targets such as enzymes?

Methodological Answer:

- Isothermal titration calorimetry (ITC): Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .

- Molecular docking: Use software like AutoDock Vina to predict binding poses in active sites, guided by crystallographic data from homologs .

- Kinetic assays: Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for dehydrogenase targets) .

- Fluorescence quenching: Track tryptophan residue fluorescence changes in proteins to infer binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.